molecular formula C17H12N2O3 B2717720 (E)-N-(1,3-dioxoisoindol-2-yl)-3-phenylprop-2-enamide CAS No. 1351455-25-8

(E)-N-(1,3-dioxoisoindol-2-yl)-3-phenylprop-2-enamide

Cat. No. B2717720
CAS RN: 1351455-25-8
M. Wt: 292.294
InChI Key: LFXWXAPUOOPSKC-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(1,3-dioxoisoindol-2-yl)-3-phenylprop-2-enamide, also known as DPI, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. DPI is a synthetic compound that belongs to the class of isoindolinone derivatives.

Scientific Research Applications

Synthesis and Properties of Polymers

Polyamide Synthesis

A new class of optically active polyamides containing 1,3-dioxoisoindolin-2-yl units as pendent groups was synthesized. These polymers were prepared via direct polycondensation of 2-(1,3-dioxoisoindolin-2-yl) succinic acid with various aromatic diamines. These polymers exhibited high yields, inherent viscosities, and were characterized for their thermal properties, demonstrating potential applications in materials science (Isfahani et al., 2010).

Molecular Docking and Antiepileptic Activity

Phthalimide Derivatives

N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives were synthesized and evaluated for their antiepileptic activity. Molecular docking aimed to understand interactions with the gamma-aminobutyric acid (GABA)A receptor, revealing certain compounds with significant latency times in seizure models, indicating potential as novel antiepileptic agents (Asadollahi et al., 2019).

Radiosynthesis for PET Imaging

mGlu4 PET Radioligand

A compound including the 1,3-dioxoisoindolin-2-yl unit demonstrated improved binding affinity for metabotropic glutamate receptor subtype 4 (mGlu4) and was labeled with 18F for PET imaging. This advancement in radioligand development could impact neurological disease research by enabling the in vivo imaging of mGlu4 expression in the brain (Kil et al., 2014).

Targeting Cancer Stem Cells

Dihydropyrimidinone-Isatin Hybrids

A series of dihydropyrimidinone-isatin hybrids, incorporating the 1,3-dioxoindolin-2-yl moiety, were synthesized and showed promising results as non-nucleoside HIV-1 reverse transcriptase inhibitors. Two hybrids were identified with higher inhibitory activity than the standard drug, rilpivirine, highlighting potential for HIV treatment research (Devale et al., 2017).

properties

IUPAC Name

(E)-N-(1,3-dioxoisoindol-2-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3/c20-15(11-10-12-6-2-1-3-7-12)18-19-16(21)13-8-4-5-9-14(13)17(19)22/h1-11H,(H,18,20)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXWXAPUOOPSKC-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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